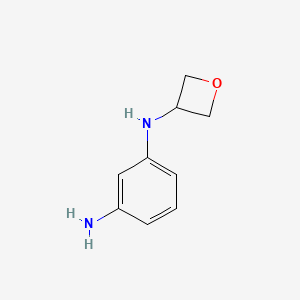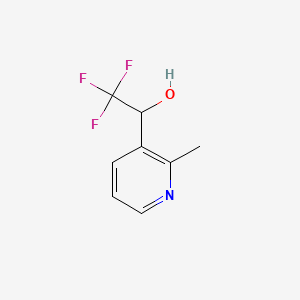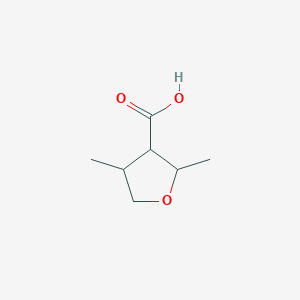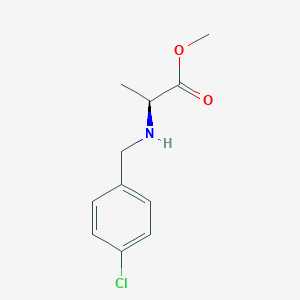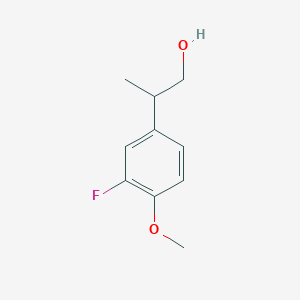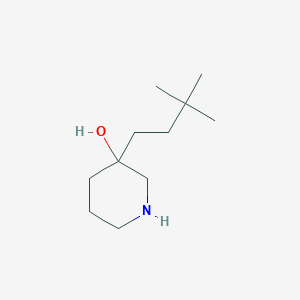
3-(3,3-Dimethylbutyl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Dimethylbutyl)piperidin-3-ol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is notable for its unique structure, which includes a 3,3-dimethylbutyl group attached to the piperidine ring, making it a valuable building block in organic synthesis and drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylbutyl)piperidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach is the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which avoids the need for classical N-protection/O-activation/cyclization/deprotection sequences .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve continuous flow reactions, which provide a scalable and efficient means of synthesis. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can yield various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3-Dimethylbutyl)piperidin-3-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
3-(3,3-Dimethylbutyl)piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biological pathways and mechanisms.
Medicine: Piperidine derivatives are crucial in drug design and development, with applications in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 3-(3,3-Dimethylbutyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler structure without the 3,3-dimethylbutyl group.
Piperidinone: Contains a carbonyl group in place of the hydroxyl group.
Spiropiperidines: Feature a spirocyclic structure with additional rings fused to the piperidine core.
Uniqueness
3-(3,3-Dimethylbutyl)piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,3-dimethylbutyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
3-(3,3-dimethylbutyl)piperidin-3-ol |
InChI |
InChI=1S/C11H23NO/c1-10(2,3)6-7-11(13)5-4-8-12-9-11/h12-13H,4-9H2,1-3H3 |
Clé InChI |
LXGJHWYXIUPRQT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCC1(CCCNC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



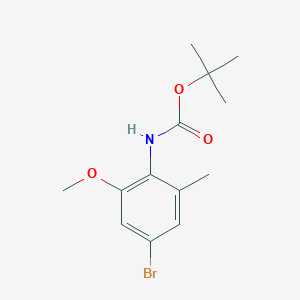
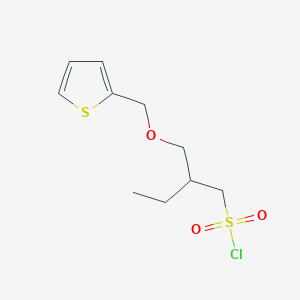
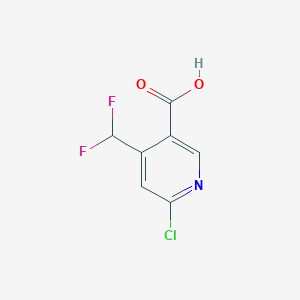
![2-(3,4-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B13574791.png)
![5'-Oxo-hexahydrospiro[cyclopropane-1,2'-pyrrolizine]-7'a-carboxylicacid](/img/structure/B13574798.png)
